

# Oscillamide B: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	oscillamide B	
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### **Abstract**

**Oscillamide B** is a cyclic depsipeptide of cyanobacterial origin that has garnered interest due to its biological activity as a protein phosphatase inhibitor. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **oscillamide B**. It includes tabulated spectroscopic data, comprehensive experimental protocols for its isolation and characterization, and visual diagrams to illustrate the structure elucidation workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

### **Chemical Structure and Stereochemistry**

**Oscillamide B** is a cyclic peptide with the molecular formula C<sub>41</sub>H<sub>60</sub>N<sub>10</sub>O<sub>9</sub>S and a molecular weight of 869.0 g/mol .[1] Its structure was elucidated through a combination of high-resolution fast atom bombardment mass spectrometry (HR-FABMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation followed by stereochemical analysis.

The IUPAC name for **oscillamide B** is (2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-12-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-



pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid. This nomenclature defines the absolute stereochemistry at each of the chiral centers within the molecule.

The core structure is a 19-membered macrocycle composed of five amino acid residues and a ureido linkage. The constituent amino acids and other structural motifs are:

- L-Arginine (Arg)
- N-methyl-L-homotyrosine (N-Me-Hty)
- L-Methionine (Met)
- Threonine (Thr) derivative
- Phenylalanine (Phe) derivative
- A ureido group linking the cyclic peptide to the exocyclic arginine residue.

The stereochemistry of the chiral centers has been determined as (2S, 3S, 6S, 9S, 12S, 15R).

### **Quantitative Spectroscopic Data**

The structural elucidation of **oscillamide B** was heavily reliant on NMR and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

# Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Oscillamide B



Position	<sup>13</sup> C (ppm)	¹H (ppm, J in Hz)
Arg		
α	54.2	4.45 (dd, 8.0, 5.0)
β	29.1	1.90 (m), 1.75 (m)
У	25.3	1.65 (m)
δ	41.5	3.20 (t, 7.0)
guanidino	157.4	
N-Me-Hty		_
N-Me	31.5	2.85 (s)
α	60.1	4.90 (t, 8.0)
β	37.2	2.80 (m), 2.70 (m)
У	31.0	2.05 (m)
p-OH-Ph-2',6'	130.5	7.00 (d, 8.5)
p-OH-Ph-3',5'	115.8	6.70 (d, 8.5)
p-OH-Ph-1'	128.0	
p-OH-Ph-4'	156.1	_
Met		
α	53.8	4.60 (dd, 9.0, 4.5)
β	31.8	2.10 (m)
У	30.5	2.50 (t, 7.5)
S-Me	15.2	2.08 (s)
Thr derivative		
α	59.5	4.20 (d, 9.5)
β	68.1	4.10 (q, 6.5)



У	20.1	1.15 (d, 6.5)
N-Me	30.2	2.80 (s)
Phe derivative		
α	56.5	4.70 (dd, 10.0, 4.0)
β	38.0	3.10 (dd, 14.0, 4.0), 2.90 (dd, 14.0, 10.0)
Ph-2',6'	129.5	7.25 (m)
Ph-3',5'	128.8	7.25 (m)
Ph-4'	127.0	7.20 (m)
Ph-1'	137.2	
Ureido	159.0	_

Note: NMR data is based on the original structure elucidation paper and may have been acquired in a specific solvent. Please refer to the primary literature for detailed experimental conditions.

**Table 2: High-Resolution Mass Spectrometry Data for** 

Oscillamide B

lon	Calculated m/z	Observed m/z
[M+H]+	869.4446	869.4448

### **Experimental Protocols**

The following protocols are based on the methods described in the primary literature for the isolation and characterization of **oscillamide B**.

### **Isolation and Purification**

 Cell Culture and Harvesting: Cultures of Planktothrix agardhii and Planktothrix rubescens were grown under standard laboratory conditions. The cells were harvested by centrifugation



and then lyophilized.

- Extraction: The dried cyanobacterial cells were extracted with a mixture of methanol and water (e.g., 80% MeOH). The extract was then partitioned with hexane to remove nonpolar compounds.
- Solid-Phase Extraction (SPE): The aqueous methanol extract was subjected to SPE on a
  C18 cartridge. The cartridge was washed with water, and the peptides were eluted with
  increasing concentrations of methanol.
- High-Performance Liquid Chromatography (HPLC): The fraction containing oscillamide B
  was further purified by reversed-phase HPLC using a C18 column and a gradient of
  acetonitrile in water containing trifluoroacetic acid (TFA).

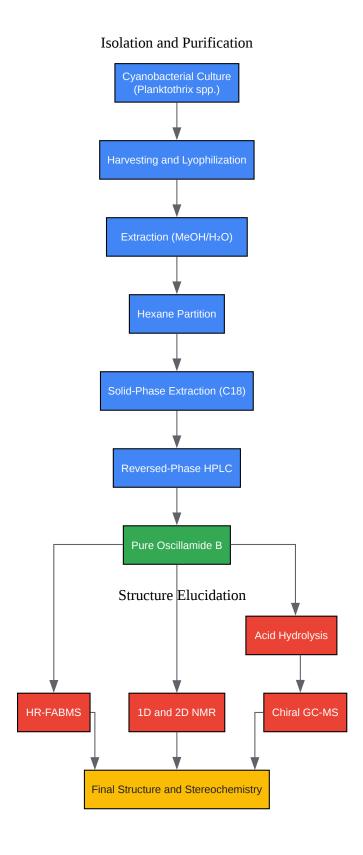
### **Structure Elucidation**

- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of oscillamide B.
- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HMQC, and HMBC) NMR spectra were acquired to determine the planar structure of the molecule, including the amino acid sequence and the connectivity of the atoms.
- Chemical Degradation and Stereochemical Analysis:
  - Acid Hydrolysis: Oscillamide B was hydrolyzed with 6 N HCl to break the peptide and ester bonds, yielding the constituent amino acid residues.
  - Chiral GC-MS Analysis: The absolute configuration of the amino acids was determined by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by GC-MS analysis and comparison with authentic standards.

# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of **oscillamide B**.





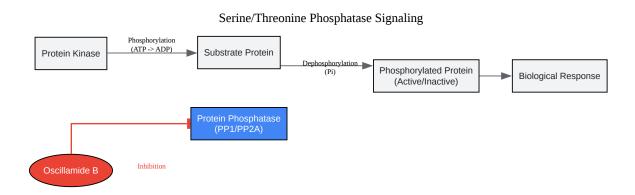
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Caption: Workflow for the isolation and structural characterization of oscillamide B.



### **Signaling Pathway Inhibition**

**Oscillamide B** has been identified as an inhibitor of serine/threonine protein phosphatases, specifically PP1 and PP2A. These enzymes play a crucial role in cellular signaling by dephosphorylating target proteins. The inhibition of these phosphatases can have significant downstream effects on various cellular processes.



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Caption: Inhibition of protein phosphatase signaling by **oscillamide B**.

### Conclusion

The chemical structure and absolute stereochemistry of **oscillamide B** have been rigorously established through a combination of modern spectroscopic techniques and chemical degradation studies. This in-depth technical guide provides the essential data and methodologies for researchers working with this and related cyclic peptides. The inhibitory activity of **oscillamide B** against protein phosphatases highlights its potential as a lead compound in drug discovery, warranting further investigation into its pharmacological properties and mechanism of action.

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### References

- 1. Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp PubMed [pubmed.ncbi.nlm.nih.gov]
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